4-Fluoro-2-(trifluoromethyl)benzylamine

Medicinal chemistry Synthetic methodology Building block selection

4-Fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3) is a fluorinated aromatic amine with the molecular formula C₈H₇F₄N and a molecular weight of 193.14 g/mol. This compound features a benzylamine core substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring, yielding a distinctive electron-withdrawing substitution pattern.

Molecular Formula C8H7F4N
Molecular Weight 193.14 g/mol
CAS No. 202522-22-3
Cat. No. B026561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)benzylamine
CAS202522-22-3
Synonyms[4-Fluoro-2-(trifluoromethyl)benzyl]amine;  [[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]amine; 
Molecular FormulaC8H7F4N
Molecular Weight193.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)CN
InChIInChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2
InChIKeyBLQGRYYLPWCHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3): A Strategic Fluorinated Benzylamine Building Block for ACAT Inhibitor Synthesis


4-Fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3) is a fluorinated aromatic amine with the molecular formula C₈H₇F₄N and a molecular weight of 193.14 g/mol . This compound features a benzylamine core substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring, yielding a distinctive electron-withdrawing substitution pattern . At ambient temperature it is a clear, colorless liquid with a density of 1.312 g/cm³, a boiling point of 177 °C, and a predicted pKa of 8.21 ± 0.10 (for the conjugate acid of the amine) . The compound is air-sensitive and requires storage under inert atmosphere at 2–8 °C . Its primary documented industrial application is as a key chemical intermediate for the preparation of heterocycle-substituted amide derivatives that act as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, a class of therapeutic candidates for hypercholesterolemia and atherosclerosis [1].

Why 4-Fluoro-2-(trifluoromethyl)benzylamine Cannot Be Replaced by Simpler Benzylamine Analogs in ACAT-Targeted Synthesis


Benzylamine derivatives that differ in fluorine substitution pattern or lack the dual electron-withdrawing groups exhibit markedly different physicochemical properties that directly impact downstream synthetic utility and biological performance. 4-Fluorobenzylamine (CAS 140-75-0) has a significantly higher predicted pKa of 9.01 ± 0.10 and a lower logP of approximately 1.98, making it more basic and more hydrophilic than the target compound (pKa 8.21, logP 3.00) . 2-(Trifluoromethyl)benzylamine (CAS 3048-01-9) possesses a predicted pKa of 8.27 ± 0.10 but lacks the para-fluoro substituent, while 4-(trifluoromethyl)benzylamine (CAS 3300-51-4) has a lower density of 1.229 g/mL and a logP of 2.86, both altering the electronic and steric profile available for amide coupling reactions . Critically, structure-activity relationship studies on ACAT inhibitors have demonstrated that the N-(4-fluoro-2-(trifluoromethyl)phenyl)-acetamide moiety—precisely the group introduced by this benzylamine building block—is necessary to induce ACAT inhibitory activity, and its replacement with alternative substitution patterns results in loss of potency or selectivity [1]. These differences mean that procurement of the exact 4-fluoro-2-(trifluoromethyl) substitution pattern is not interchangeable with off-the-shelf benzylamines for ACAT-targeted medicinal chemistry programs.

Quantitative Evidence Guide: Differentiating 4-Fluoro-2-(trifluoromethyl)benzylamine from Structural Analogs


Reduced Amine Basicity (pKa 8.21) Relative to Non-Fluorinated and Mono-Fluorinated Benzylamines Enhances Downstream Amide Coupling Control

The predicted pKa of 4-fluoro-2-(trifluoromethyl)benzylamine is 8.21 ± 0.10, which is approximately 0.8 log units lower (less basic) than 4-fluorobenzylamine (pKa 9.01 ± 0.10) and approximately 0.06 log units lower than 2-(trifluoromethyl)benzylamine (pKa 8.27 ± 0.10) . The dual electron-withdrawing effects of the ortho-CF₃ and para-F substituents cumulatively reduce the electron density on the amine nitrogen compared to mono-substituted analogs. This lower basicity can influence the rate and selectivity of N-acylation reactions, potentially reducing unwanted protonation side-reactions during amide bond formation under acidic or neutral coupling conditions.

Medicinal chemistry Synthetic methodology Building block selection

Higher Lipophilicity (logP 3.00) vs. Mono-Fluorinated and Non-Fluorinated Benzylamines Facilitates Membrane-Permeable Derivative Design

The computed logP of 4-fluoro-2-(trifluoromethyl)benzylamine is 3.00 (XlogP = 1.8 by an alternative algorithm), which is substantially higher than 4-fluorobenzylamine (logP = 1.98 by computational prediction; logP = 1.14 by chemsrc report) . The trifluoromethyl group contributes approximately 1 log unit to lipophilicity relative to the para-fluoro-only analog. Additionally, the target compound exhibits a higher logP than 4-(trifluoromethyl)benzylamine (logP = 2.86, reported by BOC Sciences) . This elevated lipophilicity translates into derivatives with greater membrane permeability potential, which is a critical parameter in oral bioavailability optimization.

Drug design Lipophilicity optimization ADME prediction

ACAT Inhibitor Derivative (21e) Incorporating the 4-Fluoro-2-(trifluoromethyl)phenyl Moiety Achieves ~26-Fold Macrophage-over-Adrenal Selectivity (IC50 16 nM vs. 420 nM)

In a cell-based assay using human THP-1 macrophage and H295R adrenal cell lines, the (4-phenylcoumarin)acetanilide derivative 21e—which incorporates the 4-fluoro-2-(trifluoromethyl)phenylamino group derived from this benzylamine building block—exhibited an IC50 of 16 nM in macrophages and 420 nM in adrenal cells, yielding a selectivity ratio of approximately 26-fold. In comparison, the lead compound 1 (bearing a 4-chlorophenyl instead of the 4-fluoro-2-(trifluoromethyl)phenyl group) showed an IC50 of 5 nM in macrophages but only 14 nM in adrenal cells, yielding a selectivity of merely 3-fold [1]. The enzymatic ACAT inhibitory activity of 21e was 84 nM [1]. Compound 21e also demonstrated high adrenal safety in guinea pigs with no evidence of adrenal cortical necrosis at doses up to 50 mg/kg, whereas compound 1 produced adrenal toxicity at 5 mg/kg [1].

ACAT inhibition Atherosclerosis Adrenal safety Structure-activity relationship

The N-(4-Fluoro-2-(trifluoromethyl)phenyl)acetamide Group Is Identified as Necessary for ACAT Inhibitory Activity in Benzodiazepine-Derived Inhibitors

In a review of benzodiazepine-based ACAT inhibitors, Tabata et al. (2012) reported that the presence of the N-(4-fluoro-2-(trifluoromethyl)phenyl)-acetamide group, identical to the moiety derived from this benzylamine, is necessary to induce ACAT inhibitory activity in the 1,5-benzodiazepine and 1,5-benzothiazepine series [1]. The lead compound containing this group (8.3.2.1) inspired derivatives 8.3.2.2 and 8.3.2.3, which exhibited IC50 values of 3.5 µM and 0.43 µM against ACAT in rabbit liver microsomes, respectively [1]. This pharmacophoric requirement highlights that the specific combination of 4-fluoro and 2-trifluoromethyl substituents on the phenyl ring is not readily replaceable by other substitution patterns without loss of target engagement.

ACAT inhibition Pharmacophore analysis Medicinal chemistry

Distinct Physicochemical Profile Enables Differentiated Handling and Formulation Relative to Common Benzylamine Analogs

The target compound exhibits a density of 1.312 g/cm³, which is higher than that of 4-fluorobenzylamine (density 1.09–1.10 g/cm³), 4-(trifluoromethyl)benzylamine (1.229 g/cm³), and 2-(trifluoromethyl)benzylamine (specific gravity 1.249) . The refractive index is measured at 1.453 (at 20 °C) with a commercial purity specification of ≥97% (GC) or ≥98% (GC) available from multiple suppliers . The compound is classified as corrosive (UN2735, Hazard Class 8, Packing Group III) and requires storage under nitrogen at 2–8 °C due to air sensitivity . These physical and safety specifications are relevant for procurement teams comparing building block options that may have different shipping classifications, storage requirements, and volumetric dosing in large-scale reactions.

Analytical chemistry Formulation science Procurement specifications

Optimal Application Scenarios for 4-Fluoro-2-(trifluoromethyl)benzylamine Based on Quantitative Differentiation Evidence


Synthesis of Macrophage-Selective ACAT Inhibitors in the (4-Phenylcoumarin)acetanilide Series

This benzylamine is the preferred building block for introducing the N-(4-fluoro-2-(trifluoromethyl)phenyl)acetamide pharmacophore into (4-phenylcoumarin)acetanilide ACAT inhibitors. As demonstrated by Ogino et al. (2011), derivative 21e synthesized from this benzylamine achieved a macrophage IC50 of 16 nM with 26-fold selectivity over adrenal cells—a critical safety margin that was not achievable with the 4-chlorophenyl analog (compound 1, 3-fold selectivity) [1]. Researchers pursuing ACAT inhibitors with reduced adrenal toxicity should prioritize this specific benzylamine over alternative aniline or benzylamine building blocks.

Design of Membrane-Permeable Fluorinated Drug Candidates Requiring Balanced Lipophilicity

With a logP of approximately 3.00—roughly 1 log unit higher than 4-fluorobenzylamine—this benzylamine introduces sufficient lipophilicity for passive membrane permeability while retaining a moderate level that does not trigger typical logP-related liabilities (logP >5) . This property makes it suitable for medicinal chemistry programs targeting intracellular enzymes (e.g., ACAT) or requiring balanced ADME profiles. The dual fluorine substitution also contributes to metabolic stability of derived amides, a well-established benefit of trifluoromethyl groups in drug design.

Controlled N-Acylation Reactions Leveraging Reduced Amine Basicity

The predicted pKa of 8.21 is significantly lower than that of 4-fluorobenzylamine (pKa 9.01), which translates into a lower degree of protonation under mildly acidic coupling conditions . Synthetic chemists performing amide bond formation with acid-sensitive or epimerization-prone carboxylic acid partners may benefit from the attenuated basicity of this benzylamine, as it reduces the equilibrium concentration of the unreactive ammonium form and may improve coupling efficiency relative to more basic benzylamine analogs .

Procurement of High-Purity Fluorinated Building Blocks for Parallel Library Synthesis

Commercially available at ≥97–98% (GC) purity with well-characterized physical constants (refractive index 1.453, density 1.312 g/cm³), this benzylamine provides a reliable, quality-controlled input for parallel synthesis of fluorinated amide libraries . The compound's air sensitivity and corrosive classification (UN2735, Class 8) necessitate nitrogen-atmosphere storage and appropriate shipping arrangements, which procurement teams should factor into sourcing decisions when comparing with less hazardous benzylamine alternatives .

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